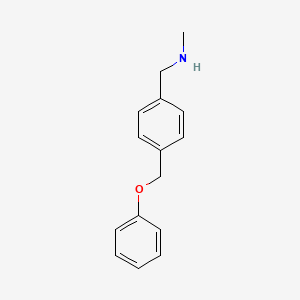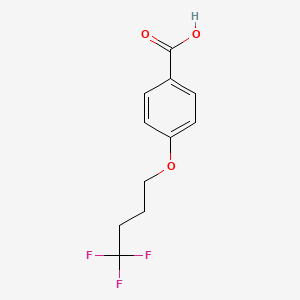
4-(4,4,4-Trifluorobutoxy)benzoic acid
Übersicht
Beschreibung
“4-(4,4,4-Trifluorobutoxy)benzoic acid” is a chemical compound with a molecular formula of C11H11F3O3 . It is not intended for human or veterinary use and is used only for research purposes.
Molecular Structure Analysis
The molecule contains a total of 31 bonds. There are 18 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 ether (aliphatic) .Wissenschaftliche Forschungsanwendungen
-
Materials Research and Pharmaceutical Applications
- Benzoic acid (BA) derivatives, including “4-(4,4,4-Trifluorobutoxy)benzoic acid”, are extensively employed in co-crystal engineering for materials research and pharmaceutical applications .
- These compounds have been extensively studied using experimental and computational techniques with a view of understanding the structure–property relations .
- The methods of application involve experimental and computational techniques .
- The outcomes of these studies help in understanding the structure-property relations, non-bonded interactions that are weaker than the O–H…O hydrogen bonds, possible polymorphism, etc .
-
Synthesis of Salicylanilide 4-(Trifluoromethyl)benzoates
- “4-(Trifluoromethyl)benzoic acid” was used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates .
- The method of application involves N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .
- It was used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method .
-
Double Decarboxylative Coupling Reactions
- The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids is an emerging area that has gained considerable attention .
- This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .
- It can be considered as an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .
- The outcomes of these studies help in forging carbon–carbon bonds .
-
Synthesis of Metal-Organic Frameworks (MOFs)
- A new metal–organic framework (MOF), namely, { [Ni (BPS) (4,4′-bipy)] n }, (BPS = 4,4′-bibenzoic acid-2,2′-sulfone, bipy = 4,4-Bipyridine) ( 1 ), with 3D framework has been synthesized .
- The method of application involves solvothermal condition and characterized by single crystal X-ray diffraction, PXRD, TGA, FT-IR and SQUID magnetometry .
- The outcomes of these studies help in understanding the magnetic properties of Ni (II) ions .
-
Synthesis of Salicylanilide 4-(Trifluoromethyl)benzoates
- “4-(Trifluoromethyl)benzoic acid” was used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates .
- The method of application involves N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .
- It was used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method .
-
Research and Development in Life Sciences
Eigenschaften
IUPAC Name |
4-(4,4,4-trifluorobutoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c12-11(13,14)6-1-7-17-9-4-2-8(3-5-9)10(15)16/h2-5H,1,6-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEGPQCVTKBJAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4,4-Trifluorobutoxy)benzoic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details












Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1358555.png)
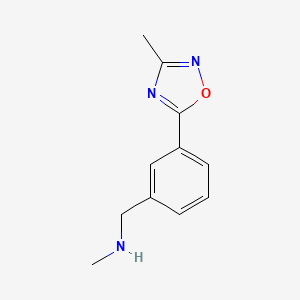
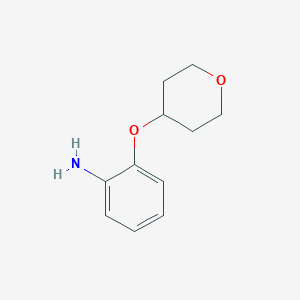
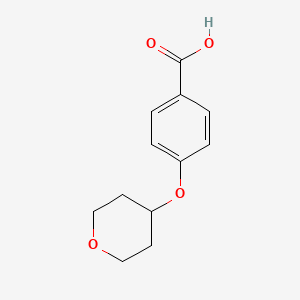
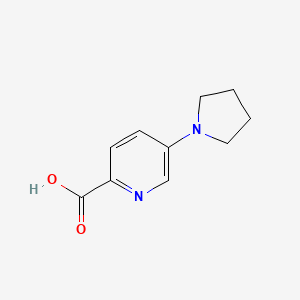
![2-[4-(Chloromethyl)phenyl]pyrimidine](/img/structure/B1358563.png)
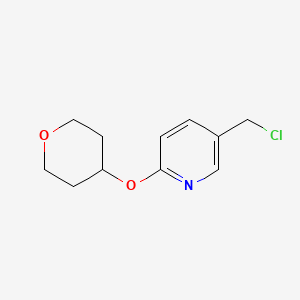
![3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine](/img/structure/B1358569.png)
![3-[3-(Dimethylamino)propoxy]benzyl chloride hydrochloride](/img/structure/B1358570.png)
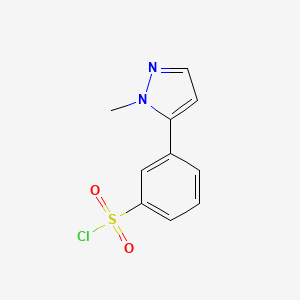
![(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol](/img/structure/B1358573.png)
![4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile](/img/structure/B1358574.png)
![N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine](/img/structure/B1358575.png)
